molecular formula C17H15N5O5S B4727543 1-(4-Methoxyphenyl)-3-(5-((4-nitrophenoxy)methyl)-1,3,4-thiadiazol-2-yl)urea

1-(4-Methoxyphenyl)-3-(5-((4-nitrophenoxy)methyl)-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B4727543
M. Wt: 401.4 g/mol
InChI Key: ATHYUXWJPHCNJA-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-(5-((4-nitrophenoxy)methyl)-1,3,4-thiadiazol-2-yl)urea is a complex organic compound that features a combination of methoxyphenyl, nitrophenoxy, and thiadiazolyl groups

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on how it interacts with biological systems. Without specific information on the intended use of this compound, it’s difficult to speculate on its mechanism of action .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of preliminary studies. For example, if this compound showed promising activity as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-(5-((4-nitrophenoxy)methyl)-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazides with carbon disulfide and an oxidizing agent.

    Attachment of the Methoxyphenyl Group: This step involves the reaction of the thiadiazole intermediate with 4-methoxyphenyl isocyanate.

    Introduction of the Nitrophenoxy Group: The final step involves the nucleophilic substitution reaction where the thiadiazole derivative reacts with 4-nitrophenoxy methyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-(5-((4-nitrophenoxy)methyl)-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Basic conditions with reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are often employed.

Major Products

    Oxidation: Methoxyphenyl aldehyde or methoxyphenyl carboxylic acid.

    Reduction: Aminophenyl derivative.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(5-((4-nitrophenoxy)methyl)-1,3,4-thiadiazol-2-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-3-(5-((4-aminophenoxy)methyl)-1,3,4-thiadiazol-2-yl)urea: Similar structure but with an amino group instead of a nitro group.

    1-(4-Methoxyphenyl)-3-(5-((4-chlorophenoxy)methyl)-1,3,4-thiadiazol-2-yl)urea: Contains a chloro group instead of a nitro group.

Uniqueness

1-(4-Methoxyphenyl)-3-(5-((4-nitrophenoxy)methyl)-1,3,4-thiadiazol-2-yl)urea is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of methoxyphenyl and thiadiazolyl groups also contributes to its unique properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O5S/c1-26-13-6-2-11(3-7-13)18-16(23)19-17-21-20-15(28-17)10-27-14-8-4-12(5-9-14)22(24)25/h2-9H,10H2,1H3,(H2,18,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHYUXWJPHCNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Methoxyphenyl)-3-(5-((4-nitrophenoxy)methyl)-1,3,4-thiadiazol-2-yl)urea
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1-(4-Methoxyphenyl)-3-(5-((4-nitrophenoxy)methyl)-1,3,4-thiadiazol-2-yl)urea
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1-(4-Methoxyphenyl)-3-(5-((4-nitrophenoxy)methyl)-1,3,4-thiadiazol-2-yl)urea

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